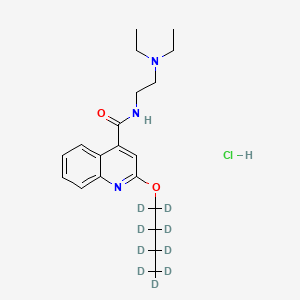

rac Fenfluramine-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac Fenfluramine-d5 Hydrochloride: is a deuterated form of fenfluramine hydrochloride, which is a phenethylamine derivative. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling (d5) helps in distinguishing it from non-labeled compounds in various analytical applications.

Applications De Recherche Scientifique

rac Fenfluramine-d5 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of fenfluramine.

Medicine: Utilized in pharmaceutical research to study the effects and mechanisms of fenfluramine in treating conditions like epilepsy.

Industry: Applied in the development and quality control of pharmaceutical products.

Mécanisme D'action

Target of Action

The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .

Mode of Action

This compound acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .

Biochemical Pathways

The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .

Pharmacokinetics

Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .

Analyse Biochimique

Biochemical Properties

The biochemical properties of rac Fenfluramine-d5 Hydrochloride are not fully elucidated. It is known that Fenfluramine, a compound structurally similar to this compound, has a unique mechanism of action among antiseizure medications. Its primary mechanism of action is described as dual-action sigma-1 receptor and serotonergic activity .

Cellular Effects

The cellular effects of this compound are not fully understood. Fenfluramine, a compound structurally similar to this compound, is known to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenfluramine, a compound structurally similar to this compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Fenfluramine, a compound structurally similar to this compound, has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Fenfluramine, a compound structurally similar to this compound, has been shown to have dosage-dependent effects in animal models .

Metabolic Pathways

Fenfluramine, a compound structurally similar to this compound, is known to be rapidly metabolized to norfenfluramine, which is also pharmacologically active via multiple mechanisms .

Transport and Distribution

Fenfluramine, a compound structurally similar to this compound, is known to have effects on its localization or accumulation .

Subcellular Localization

Fenfluramine, a compound structurally similar to this compound, is known to have effects on its activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium atoms into the fenfluramine molecule. One common method is the deuteration of the ethylamine side chain. The synthetic route typically involves:

Starting Material: The synthesis begins with a precursor molecule, such as a trifluoromethylbenzene derivative.

Deuteration: The ethylamine side chain is deuterated using deuterium gas or deuterated reagents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated fenfluramine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large-scale deuteration of the precursor molecule.

Purification: Purification steps such as crystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

rac Fenfluramine-d5 Hydrochloride can be compared with other similar compounds, such as:

Fenfluramine: The non-deuterated form, which has similar pharmacological properties but lacks the deuterium labeling.

Dexfenfluramine: An enantiomer of fenfluramine with similar effects but different pharmacokinetics.

Sertraline: Another serotonin reuptake inhibitor with different chemical structure and therapeutic applications.

Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical studies, such as improved stability and differentiation from non-labeled compounds.

Propriétés

Numéro CAS |

1216927-29-5 |

|---|---|

Formule moléculaire |

C12H17ClF3N |

Poids moléculaire |

272.751 |

Nom IUPAC |

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |

Clé InChI |

ZXKXJHAOUFHNAS-IYSLTCQOSA-N |

SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |

Synonymes |

N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate](/img/structure/B565056.png)

![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)

![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)